
SHP2 PROTAC degradation kinetics time course
studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SHP2 protein degrader-2

Cat. No.: S11215823
Get Quote

Comparison of SHP2 PROTAC Degraders

The table below summarizes the performance data for selected SHP2 PROTACs based on recent studies.

PROTAC Name
Target
Warhead

E3 Ligase
DC50 /
Potency

Degradation
Time Course

Key Findings Citation

P9 Novel
allosteric

inhibitor

VHL 35.2 ± 1.5
nM

Concentration-
and time-
dependent;
maximal

degradation
achieved

within hours

First SHP2
PROTAC with

excellent in vivo
efficacy; nearly

complete tumor
regression in a

xenograft model
[1] [2]

First-Generation
Compound

RMC-
4550

CRBN (via
Pomalidomide)

Sub-
micromolar

(nanomolar
range for

lead)

Degradation
observed in

leukemic cells

SHP2
degradation led to

MAPK signaling
inhibition and

suppression of
cancer cell growth

[3]

D26 SHP2

allosteric
inhibitor

VHL Information

missing

Information

missing

Showed modest

anticancer activity
(<20% tumor

growth inhibition)
as a single agent
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PROTAC Name
Target
Warhead

E3 Ligase
DC50 /
Potency

Degradation
Time Course

Key Findings Citation

in a xenograft
model [1] [2]

Compound from
PCT/WO2021236775A1

SHP099-
based

(allosteric)

Not specified
in excerpts

Induces
degradation

Information
missing

Heterobifunctional
small molecules

designed as
SHP2 degraders

for treating cancer
[4]

Experimental Protocols for Kinetic Studies

To generate the data in the table, researchers typically follow a standardized set of experiments. Here are the detailed

methodologies for key assays.

Degradation Kinetics and Dose-Response Analysis

Cell Culture & Treatment: Studies are performed in relevant cancer cell lines (e.g., HEK293, various leukemic,

or solid tumor cells). Cells are treated with a range of PROTAC concentrations (e.g., from nanomolar to
micromolar) for a set period (often 24 hours) to establish a dose-response curve [3] [1] [2].

Time-Course Experiments: To track the kinetics, cells are treated with a fixed concentration of the PROTAC
(e.g., the DC50 or DCmax concentration) and harvested at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) [1].

Western Blotting: Post-treatment, cell lysates are prepared. The levels of SHP2 protein are analyzed via

Western blotting, using antibodies specific for SHP2.
Quantification: Band intensities from Western blots are quantified using densitometry software. The percentage

of SHP2 protein remaining is plotted against PROTAC concentration or time to determine the DC50 (half-

maximal degradation concentration) and the Dmax (maximal degradation achieved) [1] [2]. The time-course plot

reveals the onset and duration of the degradation effect.

Mechanism of Action Validation

Proteasome Dependence: Cells are pre-treated with a proteasome inhibitor (e.g., MG-132) for a few hours
before adding the PROTAC. If SHP2 degradation is blocked, it confirms the process is proteasome-dependent
[1] [2].
E3 Ligase Dependence: A critical control involves using a "hook" compound that is identical to the PROTAC but

lacks the E3 ligase ligand (e.g., the SHP2 warhead with the linker only). If this compound fails to induce
degradation, it demonstrates that recruitment of the specific E3 ligase (e.g., VHL) is essential [1].

Ubiquitination Assay: To provide direct evidence, researchers can perform co-immunoprecipitation
experiments. SHP2 is immunoprecipitated from PROTAC-treated cells, and the immunoprecipitate is then

probed with an anti-ubiquitin antibody to detect the formation of ubiquitin chains on SHP2 [1].
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SHP2 Signaling and PROTAC Mechanism

The following diagram illustrates the central role of SHP2 in cell signaling and the mechanism by which PROTACs induce its

degradation.
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The diagram shows that SHP2 is a key node in the Ras/MAPK signaling pathway, promoting cell proliferation [3] [5]. The

PROTAC molecule degrades active SHP2, thereby disrupting this oncogenic signaling cascade [1].

Key Research Implications

P9 represents a significant step forward: The high potency (nanomolar DC50) and proven in vivo efficacy of P9

make it a standout candidate and a valuable tool for future research [1] [2].
E3 ligase choice is critical: The VHL ligase was successfully used for degraders with in vivo activity (P9). In contrast,

initial attempts with CRBN ligands (pomalidomide) faced challenges with chemical stability in the context of SHP2
inhibitor warheads, highlighting that E3 ligase selection is not just a matter of efficacy but also of compound stability [1]

[2].
Degradation vs. Inhibition: PROTACs offer a potential advantage over allosteric inhibitors by eliminating both the

enzymatic and scaffolding functions of SHP2 and may help overcome non-mutational resistance mechanisms that can
emerge with traditional inhibitors [3] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]
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